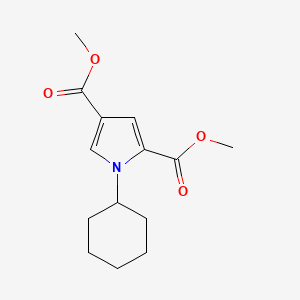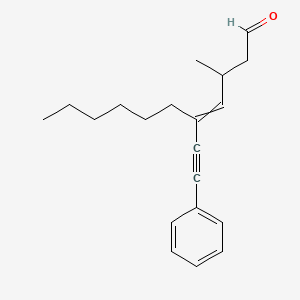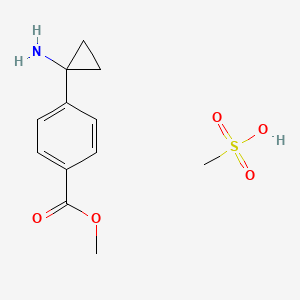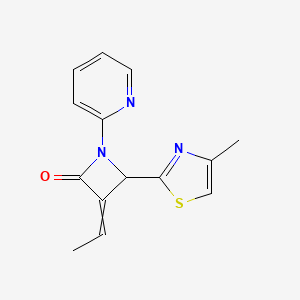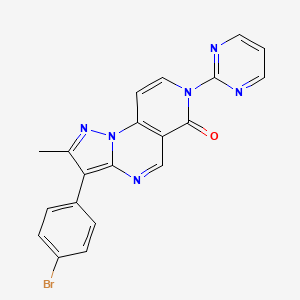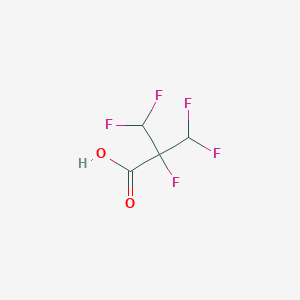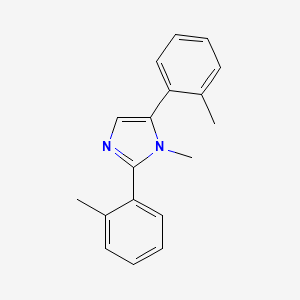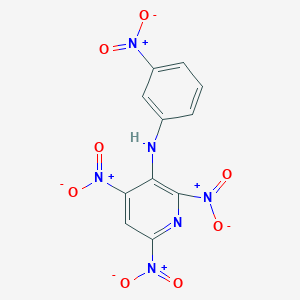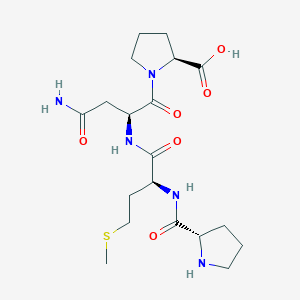![molecular formula C15H26N2O3 B12623050 {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol CAS No. 919478-15-2](/img/structure/B12623050.png)
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is an organic compound with a complex structure that includes both dimethylamino and ethoxy functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol typically involves the reaction of 3,5-dihydroxybenzyl alcohol with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups on the benzyl alcohol are replaced by the dimethylaminoethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which {3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol exerts its effects involves interactions with various molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the ethoxy groups can enhance solubility and bioavailability. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound has a similar structure but lacks the phenyl ring.
3,4-Dimethoxybenzoyl Chloride: Another compound with similar functional groups but different overall structure.
Uniqueness
{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol is unique due to the presence of both dimethylamino and ethoxy groups attached to a phenyl ring, which provides distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
919478-15-2 |
|---|---|
Fórmula molecular |
C15H26N2O3 |
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
[3,5-bis[2-(dimethylamino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C15H26N2O3/c1-16(2)5-7-19-14-9-13(12-18)10-15(11-14)20-8-6-17(3)4/h9-11,18H,5-8,12H2,1-4H3 |
Clave InChI |
LEAWBFXAEZBNQO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC(=CC(=C1)CO)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R,11S,15R,16S)-13-(4-acetylphenyl)-16-(3-nitrobenzoyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12622974.png)

![2,5-Bis[2-(4-iodophenyl)ethenyl]thiophene](/img/structure/B12622988.png)

![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
